Bromotrifluoromethane

Catalog No.
S597150
CAS No.
75-63-8
M.F
CBrF3
M. Wt
148.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotrifluoromethane

CAS Number

75-63-8

Product Name

Bromotrifluoromethane

IUPAC Name

bromo(trifluoro)methane

Molecular Formula

CBrF3

Molecular Weight

148.91 g/mol

InChI

InChI=1S/CBrF3/c2-1(3,4)5

InChI Key

RJCQBQGAPKAMLL-UHFFFAOYSA-N

SMILES

C(F)(F)(F)Br

solubility

0.03 % (NIOSH, 2016)
0.00 M
Sol in chloroform
0.03% in water
Solubility in water: none
0.03%

Synonyms

bromotrifluoromethane, CF3Br, Freon 13B1, Halon 1301

Canonical SMILES

C(F)(F)(F)Br

The exact mass of the compound Bromotrifluoromethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 % (niosh, 2016)0.00 msol in chloroform0.03% in watersolubility in water: none0.03%. The United Nations designated GHS hazard class pictogram is Compressed Gas;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromotrifluoromethane (CF3Br, CAS 75-63-8) is a highly stable, gaseous halocarbon utilized primarily as an atom-economical trifluoromethylating agent in chemical synthesis and as a benchmark total-flooding fire suppressant in critical aerospace applications. Characterized by a carbon-bromine bond dissociation energy of approximately 70.1 kcal/mol, CF3Br offers significantly higher thermal and photochemical stability than its iodine analog (CF3I), making it a highly stable precursor for controlled radical generation via photoredox or transition-metal catalysis [1]. In suppression applications, it remains the benchmark for volumetric efficiency, requiring substantially lower design concentrations than modern hydrofluorocarbon alternatives [2]. Due to its ozone depletion potential, procurement is strictly regulated and typically reserved for closed-system chemical manufacturing or mission-critical aviation safety systems where substitution compromises performance or payload.

Attempting to substitute CF3Br with alternative reagents or suppressants introduces significant process and performance penalties. In chemical synthesis, replacing CF3Br with Trifluoromethyl iodide (CF3I) reduces the activation barrier but sacrifices precursor stability, increasing susceptibility to premature degradation and generating heavier, more problematic iodine waste streams [1]. Conversely, utilizing the Ruppert-Prakash reagent (TMSCF3) introduces stoichiometric silicon byproducts and higher reagent costs for simple radical additions. In fire protection, substituting CF3Br with HFC-227ea (Heptafluoropropane) necessitates a >50% increase in storage volume due to higher required design concentrations (7.6% vs. 5.0%)[2]. Furthermore, HFC-227ea decomposes at lower temperatures than CF3Br, generating significantly higher concentrations of corrosive hydrogen fluoride (HF) gas during extinguishment, which poses severe risks to personnel and sensitive electronic equipment [3].

Volumetric Efficiency in Total-Flooding Fire Suppression

Halon 1301 (CF3Br) demonstrates higher extinguishing efficiency compared to its primary replacement, HFC-227ea. In standardized total-flooding tests, CF3Br effectively extinguishes heptane pool fires at a design concentration of 5.0% to 7.5% v/v. In contrast, HFC-227ea requires a minimum design concentration of 7.6% to 8.8% v/v to achieve the same extinguishment criteria [1]. This difference directly translates to larger cylinder footprint and higher payload weight for HFC-227ea systems.

Evidence DimensionMinimum design concentration for total-flooding extinguishment
Target Compound Data5.0% to 7.5% v/v
Comparator Or BaselineHFC-227ea (7.6% to 8.8% v/v)
Quantified DifferenceCF3Br requires ~34% less minimum volume concentration.
ConditionsHeptane pool fires in total-flooding room scenarios

Enables significantly smaller and lighter suppression systems, which is a mandatory procurement factor for aviation and aerospace engineering.

Thermal Decomposition and Corrosive Byproduct Generation

During flame extinguishment, halogenated agents undergo thermal decomposition, producing toxic and corrosive hydrogen fluoride (HF). CF3Br decomposes at temperatures above 480 °C, whereas HFC-227ea decomposes at >400 °C. Quantitative studies confirm that HFC-227ea produces significantly higher HF concentrations than CF3Br across identical fire scenarios [1]. The elevated acid gas production from HFC-227ea increases the risk of post-fire corrosion to critical avionics and data center hardware.

Evidence DimensionHydrogen Fluoride (HF) generation during extinguishment
Target Compound DataLower baseline HF concentrations; decomposition >480 °C
Comparator Or BaselineHFC-227ea (Significantly higher HF concentrations; decomposition >400 °C)
Quantified DifferenceCF3Br yields substantially less corrosive HF gas per extinguishment event.
ConditionsFull-scale fire scenarios with flame contact

Minimizes secondary chemical damage to high-value electronic assets and reduces toxicity exposure for personnel.

Precursor Stability and Bond Dissociation Energy

As a trifluoromethylating agent, CF3Br offers a highly stable C-X bond compared to CF3I. Gas-phase thermochemical measurements establish the C-Br bond dissociation energy (BDE) in CF3Br at 70.1 ± 0.3 kcal/mol, whereas the C-I bond in CF3I is significantly weaker at 53.7 ± 0.3 kcal/mol[1]. This ~16.4 kcal/mol difference means CF3Br is far less prone to spontaneous or unwanted photolytic degradation during storage and handling, requiring specific, controlled catalytic activation to release the CF3 radical.

Evidence DimensionGas-phase C-X Bond Dissociation Energy (BDE)
Target Compound Data70.1 ± 0.3 kcal/mol
Comparator Or BaselineCF3I (53.7 ± 0.3 kcal/mol)
Quantified DifferenceCF3Br requires 16.4 kcal/mol more energy for homolytic cleavage.
ConditionsGas-phase thermochemical derivation at 298 K

Ensures long-term storage stability and prevents premature reagent degradation in large-scale industrial synthesis.

Atom Economy in Scalable Trifluoromethylation

CF3Br is a highly atom-economical source of the trifluoromethyl group. With a molecular weight of 148.91 g/mol, it is significantly lighter than CF3I (195.91 g/mol). In scalable industrial processes, such as the Zn-mediated synthesis of trifluoromethylphosphines, CF3Br delivers high yields (e.g., 82%) while generating bromide waste rather than heavier iodide waste [1]. This mass efficiency reduces the total reagent weight required per mole of product and lowers the environmental burden of halogen waste disposal.

Evidence DimensionReagent molecular weight and halogen waste mass
Target Compound Data148.91 g/mol
Comparator Or BaselineCF3I (195.91 g/mol)
Quantified DifferenceCF3Br reduces precursor mass by ~24% per mole of CF3 transferred.
ConditionsStoichiometric chemical synthesis and waste generation

Lowers raw material transport costs and improves the mass-balance efficiency of industrial trifluoromethylation workflows.

Mission-Critical Aviation and Aerospace Fire Suppression

Due to its low design concentration (5%) and minimal HF generation, CF3Br remains the legally permitted and operationally necessary choice for aircraft engine nacelles, cargo compartments, and military combat vehicles where the weight penalty and corrosive profile of HFC-227ea are unacceptable [REFS-1, REFS-2].

Industrial Synthesis of the Ruppert-Prakash Reagent (TMSCF3)

CF3Br serves as the foundational, atom-economical gaseous feedstock for the large-scale production of (Trifluoromethyl)trimethylsilane (TMSCF3). Its controlled condensation with TMSCl in the presence of specific mediators leverages its stable C-Br bond to safely yield this ubiquitous downstream reagent .

Photoredox-Catalyzed Hydrotrifluoromethylation of Alkenes

For late-stage functionalization in pharmaceutical manufacturing, CF3Br is utilized as a stable CF3 radical source under visible-light photoredox catalysis. Its higher BDE prevents background degradation, allowing precise, catalyst-controlled radical generation that outperforms CF3I in complex, multi-step synthetic environments.

Scalable Synthesis of Trifluoromethylphosphines (TFMPhos)

CF3Br is an effective reagent for the Zn-mediated synthesis of symmetric and asymmetric trifluoromethylphosphines from phosphine chlorides. The process capitalizes on CF3Br's high atom economy and avoids the heavy iodine waste associated with CF3I, enabling practical scale-up to >100 mmol batches [3].

Physical Description

Bromotrifluoromethane appears as a colorless, odorless gas at room conditions Shipped as a liquid confined under its own vapor pressure. Noncombustible. Nontoxic but can asphyxiate by the displacement of air. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket.
COLOURLESS COMPRESSED LIQUEFIED GAS.
Colorless, odorless gas.
Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas.]

XLogP3

2.2

Boiling Point

-72 °F at 760 mm Hg (NIOSH, 2016)
-57.8 °C
-57.8 °C @ 760 mm Hg
-58 °C
-72°F

Vapor Density

3.8 (AIR= 1)
Relative vapor density (air = 1): 5.1
5.14

Density

1.5800 g/ml @ 20 °C (liq)
Relative density (water = 1): 1.5
5.14(relative gas density)

LogP

1.86 (LogP)
log Kow= 1.86
1.86

Odor

Odorless gas.

Melting Point

-267 °F (NIOSH, 2016)
-172.0 °C
-172 °C
-168 °C
-267°F

UNII

52231LCA7R

GHS Hazard Statements

Aggregated GHS information provided by 250 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 250 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 167 of 250 companies with hazard statement code(s):;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (23.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (23.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H420 (26.95%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

greater than 1 atm (NIOSH, 2016)
1.22e+04 mmHg
1.22X10+4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1434
>1 atm

Pictograms

Irritant

Compressed Gas;Irritant

Other CAS

75-63-8

Wikipedia

Bromotrifluoromethane

Methods of Manufacturing

BROMINATION OF TRIFLUOROMETHANE IN A PYREX OR ALUMINA TUBE
Bromination of fluoroform or perfluoropropane in nonmetallic reactor
Usually produced by substitution reactions involving the replacement of either hydrogen or chlorine atoms of fluorocarbons by bromine. It is also produced by disproportionation reaction of difluorodibromomethane catalyzed by aluminum chloride. Bromotrifluoromethane can be produced through a zinc-bromide-carbon catalyzed chloride exchange reaction of trifluorochloromethane with hydrogen bromide.

General Manufacturing Information

Methane, bromotrifluoro-: ACTIVE
Use of Halon 1301 suppression of methane explosion in coal mine is discussed.
THE BROMINE-CONTAINING FLUOROCARBONS OPERATE BY CHEMICAL INTERRUPTION OF THE COMBUSTION CHAIN, AND ARE USED IN TOTAL FLOODING SYSTEMS FOR COMPUTER ROOMS AND TELEPHONE FACILITIES, AS WELL AS AIRCRAFT AND PORTABLE FIRE EXTINGUISHERS, INCLUDING USE ON THE AIR FORCE P-13 RAPID INTERVENTION CRASH TRUCKS. HALON EMERGES FROM THE FIRE EXTINGUISHER NOZZLE AS A MIXTURE OF 85 PERCENT LIQUID AND 15 PERCENT VAPOR AND IS DISCHARGED OVER LONG DISTANCES. IT COMPLETELY VAPORIZES UPON CONTACT WITH FIRE. /BROMINATED FLUOROCARBONS/
The production of bromotrifluoromethane has to be stopped in accordance with the Montreal Protocol of 1987 as it plays an important role in the destruction of the earth's ozone layer. The Montreal Protocol stipulates that the production and consumption of compounds that deplete ozone in the stratosphere including halons, are to be phased out by 2000.

Analytic Laboratory Methods

Gas chromatographic determination of bromotrifluoromethane pollutant in air samples is discussed.
NIOSH Method: 1017. Analyte: Bromotrifluoromethane. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For bromotrifluoromethane this method has an estimated detection limit of 0.05 mg/sample. The precision/RSD is 0.038 @ 3 to 12 mg/sample and the recovery is 100%. Applicability: The working range is 330 to 3000 ppm (2000 to 18,000 mg/cu m) for a 1 liter air sample. Interferences: None reported.
GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
For more Analytic Laboratory Methods (Complete) data for BROMOTRIFLUOROMETHANE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
HEXANE EXTRACTION PROCEDURE FOR THE DETERMINATION OF COMMON FLUOROCARBON PROPELLANTS IN BLOOD WAS EVALUATED. AN ANALYSIS OF SAMPLE HEADSPACE WAS ALSO EVALUATED FOR DETERMINING CHLOROPENTAFLUOROETHANE IN BLOOD. BOTH PROCEDURES INVOLVED ANALYSIS BY GAS CHROMATOGRAPHY USING ELECTRON CAPTURE DETECTION. THE WIDELY USED HEXANE EXTRACTION PROCEDURE FOR DETERMINING PPM LEVELS OF VOLATILE HALOCARBONS IN TISSUE WAS EVALUATED BY A COMBINATION OF RADIOCHEMICAL AND GAS CHROMATOGRAPHIC TECHNIQUES. THE DATA SUGGEST THAT HEXANE EXTRACTION GIVES SIGNIFICANTLY LOW RESULTS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

IF INHALATION OCCURS, EPINEPHRINE OR OTHER SYMPATHOMIMETIC AMINES & ADRENERGIC ACTIVATORS SHOULD NOT BE ADMIN SINCE THEY WILL FURTHER SENSITIZE HEART TO DEVELOPMENT OF ARRHYTHMIAS. /FLUOROCARBONS/

Stability Shelf Life

Conditions contributing to instability: heat

Dates

Last modified: 08-15-2023

Electron attachment to CF3 and CF3Br at temperatures up to 890 K: experimental test of the kinetic modeling approach

Nicholas S Shuman, Thomas M Miller, Albert A Viggiano, Jürgen Troe
PMID: 23742484   DOI: 10.1063/1.4807606

Abstract

Thermal rate constants and product branching fractions for electron attachment to CF3Br and the CF3 radical have been measured over the temperature range 300-890 K, the upper limit being restricted by thermal decomposition of CF3Br. Both measurements were made in Flowing Afterglow Langmuir Probe apparatuses; the CF3Br measurement was made using standard techniques, and the CF3 measurement using the Variable Electron and Neutral Density Attachment Mass Spectrometry technique. Attachment to CF3Br proceeds exclusively by the dissociative channel yielding Br(-), with a rate constant increasing from 1.1 × 10(-8) cm(3) s(-1) at 300 K to 5.3 × 10(-8) cm(3) s(-1) at 890 K, somewhat lower than previous data at temperatures up to 777 K. CF3 attachment proceeds through competition between associative attachment yielding CF3 (-) and dissociative attachment yielding F(-). Prior data up to 600 K showed the rate constant monotonically increasing, with the partial rate constant of the dissociative channel following Arrhenius behavior; however, extrapolation of the data using a recently proposed kinetic modeling approach predicted the rate constant to turn over at higher temperatures, despite being only ~5% of the collision rate. The current data agree well with the previous kinetic modeling extrapolation, providing a demonstration of the predictive capabilities of the approach.


The use of a custom mode electron capture detector to determine mixing ratios of environmental tracers: Sulfur hexafluoride, chlorotrifluoromethane and bromotrifluoromethane

J Rosiek, J Bartyzel, K Rozanski, I Sliwka
PMID: 23415445   DOI: 10.1016/j.chroma.2013.01.088

Abstract

Atmospheric concentrations of anthropogenic trace gases, such as sulfur hexafluoride, SF6, chlorotrifluoromethane, CF3Cl, and bromotrifluoromethane, CF3Br, are increasing. Their long lifetimes and limited chemical reactivity make them attractive environmental tracers for hydrology and oceanography. While ambient SF6 concentrations can be readily measured using GC-ECD, the simultaneous analysis of CF3Cl and CF3Br is hampered due to their low ECD sensitivity. The response of a commercial ECD for those gases was enhanced using the resonance detection mode which is based on shifting the mean energy of electrons in the ECD detector towards the region where the electron-capture reaction reveals a distinct maximum. A custom electronic system enabled operation of a commercial ECD in the resonance detection mode. An approximately 50-fold amplification of the ECD signal was obtained for CF3Cl by application of high-frequency electric field (amplitude of 50V and frequency of 40MHz). For CF3Br, a 3.5-fold increase of the ECD signal was obtained, with a lower HF field (20-30V). In the case of SF6 the application of the HF field reduces the magnitude of ECD signal by a factor of 40. The electron-capture coefficients for SF6, CF3Cl and CF3Br were determined from 453 to 633K in the standard and the resonance modes. The electron-capture coefficients for CF3Cl and CF3Br increase with increasing temperature for both modes, while that for SF6 decreases slightly with increasing temperature. The application of the resonance detection mode to a commercial ECD provides an attractive and cost-effective alternative to GCMS for high-quality quantitative analyses of CF3Cl and CF3Br as environmental tracers.


Study on Dissociation Properties and Spectra of Halon 1301 in External Electric Field

Yu-zhu Liu, Xiang-hong lI, Jun-feng Wang, Yue Guan, Feng Jin, Chao-chao Qin
PMID: 30148339   DOI:

Abstract

Halon-1301 (CF3Br) can make Br radicals with UV radiation, which poses a great threat to the ozone layer in the atmosphere. Necessary methods should be taken for the degradation of the exhausts of Halon-1301. In this paper, density functional (DFT) theory at B3LYP/6-311G++(d,p) level are employed for the study of dissociation properties and spectra of Halon-1301 in external electric field, including bond length, total energy, HOMO-LUMO energy gap, infrared spectra and dissociation potential energy surface (PES). The obtained results show that, with gradually increasing the external field from 0 to 0.03 a.u. along the molecular axis Z (C—Br bond direction), the total energy decreases, while the dipole moment decreases at the beginning and then increases. With the climbing of the field, HOMO-LUMO energy gap increases, and C—Br bond length increases while C—F bond length decreases. The variations of vibrational frequency and intensity of molecular IR spectra in external electric field are also investigated. Further studies show that with increasing the external electric field from 0 to 0.03 a.u., the dissociation PES along C—Br bond becomes unbound with disappearing of the barrier for the dissociation. The external electric field of 0.03 a.u. is sufficient to induce the degradation of CF3Br with C—Br bond breaking. Such results provide an important reference for the degradation of Halons via the external electric field.


Analysis by kinetic modeling of the temperature dependence of thermal electron attachment to CF3Br

Jürgen Troe, Thomas M Miller, Nicholas S Shuman, Albert A Viggiano
PMID: 22803532   DOI: 10.1063/1.4729369

Abstract

Experimental data from the literature for cross sections and rate constants for dissociative electron attachment to CF(3)Br, with separately varied electron and gas temperatures, are analyzed by a kinetic modeling approach. The analysis suggests that electronic and nuclear contributions to the rate constants can be roughly separated, the former leading to a negative temperature coefficient, the latter to a positive temperature coefficient. The nuclear factor in the rate constant is found to be of Arrhenius form with an activation energy which is close to the energy of crossing of the CF(3)Br and CF(3)Br(-) potential curves along the CBr bond.


Modeling cardiac sensitization potential of humans exposed to Halon 1301 or Halon 1211 aboard aircraft

A Vinegar
PMID: 11601558   DOI:

Abstract

Halon 1301 and Halon 1211 are being replaced because they contribute to the depletion of ozone. Many of the potential candidate chemicals for replacing them are, like them, halogenated hydrocarbons. These chemicals have the potential to cause cardiac sensitization at high enough exposure concentrations.
A physiologically based pharmacokinetic model, which mathematically describes the uptake, distribution, metabolism, and elimination of chemicals, was used to relate exposure to these chemicals with arterial blood concentrations resulting from the exposure. This information was then used to evaluate the potential for the occurrence of a cardiac-sensitizing event. The model was used to analyze the exposures to Halon 1301 and Halon 1211 in three aircraft (Navy E-2B, Cessna-421B, and Cessna-210C).
Halon 1301 exposures were shown to be safe, but Halon 1211 resulted in arterial concentrations in exposed individuals that reached levels that could potentially cause cardiac sensitization.
Use of the model for evaluating the risk from exposure to Halon 1301 and Halon 1211 is a moot point since both chemicals are being replaced. However, demonstration of the validity of the approach provides a tool for the evaluation of the health safety of replacement candidates. The National Fire Protection Association has approved use of this model for assessing times for safe egress from situations where agents are used to flood an area to extinguish a fire.


[Toxicological and physiopathological study of monobromo-trifluormethane (CF3Br)]

G PAULET
PMID: 14484500   DOI:

Abstract




DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br

Edmond P F Lee, John M Dyke, Wan-Ki Chow, Foo-Tim Chau, Daniel K W Mok
PMID: 17340604   DOI: 10.1002/jcc.20695

Abstract

Reaction enthalpies and barrier heights of the reactions CF3Br+H-->CF3+HBr {reaction (1)} and CF3CHFCF3+H-->CF3CFCF3+H2 {reaction (2)} have been calculated at the near state-of-the-art ab initio level, and also by employing the B3LYP, BH&HLYP, BB1K, MPW1K, MPWB1K and TPSS1KCIS functionals. In addition, the integrated molecular orbital+molecular orbital (IMOMO) method has been used to study reaction (2). The ab initio benchmark values of the reaction enthalpy (298 K) and barrier height (0 K) of reaction (2) are reported for the first time {-(0.7+/-0.7) and 13.3+/-0.5 kcal/mole respectively}. When density functional theory (DFT) results are compared with ab initio benchmarks for both reactions (1) and (2), the MPWB1K functional is found to have the best performance of the six functionals used. The IMOMO method with the RCCSD/aug-cc-pVTZ and/or RCCSD(T)/aug-cc-pVTZ levels, as the high levels of calculation on the model system, gives reaction enthalpies and barrier heights of reaction (2), which agree with ab initio benchmark values to within 1 kcal/mole. Computed key geometrical parameters and imaginary vibrational frequencies of the transition state structures of reactions (1) and (2) obtained at different levels of calculation are compared. The magnitudes of the computed imaginary vibrational frequencies of the transition states of both reactions considered are found to be very sensitive to the levels of calculation used to obtain them. The heat of formation (298 K) of CF3CFCF3 calculated at the near state-of-the-art level has a value of -(318+/-3) kcal/mole.


Grand rounds: outbreak of hematologic abnormalities in a community of people exposed to leakage of fire extinguisher gas

Shih-Hsiang Lo, Chang-Chuan Chan, Wei-Chin Chen, Jung-Der Wang
PMID: 17107857   DOI: 10.1289/ehp.9197

Abstract

Although there are ample data on the respiratory effects of exposure to fire extinguisher gas, the potential hematologic effects have not been fully documented. We conducted this study to determine the possible etiologic agent(s) for a decrease in red blood cells among community residents in Taipei, Taiwan, after they were exposed to leakage of mixed fire extinguishants containing bromotrifluoromethane (CF3Br, Halon 1301), bromochlorodifluoromethane (CF2BrCl, Halon 1211), and dichlorodifluoromethane (CCl2F2, CFC-12).
We studied 117 exposed residents who came into one hospital for physical examinations. We also selected age- and sex-matched referents for comparison from residents who came to the same hospital for health examinations. Nine months after the exposure to mixed fire extinguishants, 91 of the exposed residents came back for a second physical examination. In the first examination of the exposed residents, we found a significant reduction in red blood cell count and hemoglobin and a relationship between dose and response.
After excluding iron-deficiency anemia, thalassemia, and other possible agents, we suspected that the hematologic effects might have resulted from pyrolytic products of CFC-12 and Halon 1211, which may contain phosgene, among other products.
The acute transient hematologic effects observed in the exposed residents were associated with the incident of leakage of mixed fire-extinguisher gases and were most likely caused by a small amount of pyrolytic products, probably phosgene. Nine months after the exposure, we found a significant improvement in the abnormalities without any specific treatment.


A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias

Zhe Jiao, Víctor R De Jesús, Shahriar Iravanian, Daniel P Campbell, Jie Xu, Juan A Vitali, Kathrin Banach, John Fahrenbach, Samuel C Dudley Jr
PMID: 16919292   DOI: 10.1016/j.yjmcc.2006.07.003

Abstract

Cardiac sensitization is the term used for malignant ventricular arrhythmias associated with exposure to inhaled halocarbons in the presence of catecholamines. We investigated the electrophysiological changes associated with cardiomyocyte exposure to epinephrine and a halocarbon known to be associated with cardiac sensitization (halon 1301, CF3Br). Cardiomyocytes (CMs) were isolated from neonatal rats and grown on multielectrode arrays (MEAs). Upon exposure to epinephrine, the CM inter-spike interval (ISI) was decreased 14% at 10 microg/L (P<0.05) and 27% at 100 microg/L (P<0.05) as compared to baseline. Halon alone (50 mg/L) mildly prolonged the field potential (FP) duration (7%). CMs exposed to combinations of epinephrine (100 microg/L) and halon (50 mg/L) for 15 min showed a blunted increase in the ISI (35+/-12%) and a 38% decrease in conduction velocity (P<0.05) when compared to epinephrine alone. There was no change in field potential properties, but dephosphorylated connexin 43 (Cx43) was increased 60+/-16% with the combination as compared to epinephrine alone (P<0.05). Treatment with okadaic acid, a phosphatase inhibitor, prevented the Cx43 dephosphorylation and the reduction in conduction velocity upon exposure to halon and epinephrine. Moreover, the electrophysiological changes induced by epinephrine and halon were indistinguishable from those seen with the gap junction inhibitor heptanol. In conclusion, the combination of a halocarbon and epinephrine results in a unique electrophysiological signature including slow conduction that may explain, in part, the basis for cardiac sensitization. The slowing of conduction is most likely related to changes in the phosphorylation state of Cx43.


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